4-bromo-7-nitro-2-phenyl-1H-benzimidazole
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Overview
Description
Compound “4-bromo-7-nitro-2-phenyl-1H-benzimidazole” is a chemical entity registered in the PubChem database. It is known for its unique structural properties and potential applications in various scientific fields. The compound’s molecular structure and properties make it a subject of interest for researchers in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “4-bromo-7-nitro-2-phenyl-1H-benzimidazole” involves specific reaction conditions and reagents. The detailed synthetic route typically includes:
Step 1: Initial reaction of precursor molecules under controlled temperature and pressure conditions.
Step 2: Purification of the intermediate product using techniques such as chromatography.
Step 3: Final reaction to obtain the desired compound, followed by purification and characterization.
Industrial Production Methods: In industrial settings, the production of compound “this compound” may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of industrial reactors for controlled reactions.
- Implementation of purification techniques to remove impurities.
- Quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: Compound “4-bromo-7-nitro-2-phenyl-1H-benzimidazole” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Compound “4-bromo-7-nitro-2-phenyl-1H-benzimidazole” has diverse applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of compound “4-bromo-7-nitro-2-phenyl-1H-benzimidazole” involves its interaction with specific molecular targets and pathways. The compound may:
- Bind to receptors or enzymes, modulating their activity.
- Interfere with cellular processes, leading to desired biological effects.
- Activate or inhibit signaling pathways, resulting in therapeutic outcomes.
Comparison with Similar Compounds
- Compound A
- Compound B
- Compound C
Comparison: Compound “4-bromo-7-nitro-2-phenyl-1H-benzimidazole” is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different chemical behaviors, biological activities, and industrial applications. The uniqueness of this compound lies in its ability to undergo specific reactions and its potential for diverse applications.
Properties
IUPAC Name |
4-bromo-7-nitro-2-phenyl-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O2/c14-9-6-7-10(17(18)19)12-11(9)15-13(16-12)8-4-2-1-3-5-8/h1-7H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHORQRDXHOMKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3N2)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3N2)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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